Enhanced Lipophilicity (LogP 4.2) Differentiates 3-(4-Fluoro-3-trifluoromethylphenyl)phenol from Unsubstituted and Mono-Fluorinated Biphenyl Phenol Analogs
The target compound exhibits a calculated XLogP3 of 4.2 [1], which is approximately 0.7–1.2 log units higher than that of the unsubstituted parent biphenyl-3-ol (estimated XLogP3 ~3.0–3.5) and analogs lacking the trifluoromethyl group. This quantitative difference in lipophilicity is directly attributable to the 3-trifluoromethyl substitution on the biphenyl scaffold .
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | Unsubstituted biphenyl-3-ol (estimated XLogP3 ~3.0–3.5); 4-fluoro-3-methyl analogs (estimated ~3.5–3.8) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.2 |
| Conditions | In silico prediction using XLogP3 algorithm; values are calculated, not experimentally measured |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability and increased volume of distribution, making this compound a preferred building block for medicinal chemistry programs targeting intracellular or CNS-penetrant candidates .
- [1] ChemSrc. 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261889-86-4). Physicochemical Properties: LogP 4.21710. View Source
